![molecular formula C20H24ClNO2 B1605910 Pavatrine hydrochloride CAS No. 548-65-2](/img/structure/B1605910.png)
Pavatrine hydrochloride
Overview
Description
Pavatrine hydrochloride, also known as Papaverine, is an opium alkaloid antispasmodic drug . It is primarily used in the treatment of visceral spasms and vasospasms, especially those involving the intestines, heart, or brain . It was first approved in 1942 .
. The critical parameters of each step, as well as the impurities generated, were identified . The overall yield was improved to 63% .
Molecular Structure Analysis
The chemical formula of Pavatrine hydrochloride is C20H24ClNO2 . Its exact mass is 345.15 and its molecular weight is 345.870 . The elemental analysis shows that it contains C (69.45%), H (6.99%), Cl (10.25%), N (4.05%), and O (9.25%) .Scientific Research Applications
Medical Therapeutics
Pavatrine hydrochloride, historically known as Pavatrine, has been utilized in medical therapeutics, particularly for its vasodilatory properties. It relaxes smooth muscles in blood vessels, aiding in dilation and improving blood flow . This mechanism has been leveraged in treating conditions like vascular spasms associated with myocardial infarction and angina pectoris, as well as visceral spasms .
Biotechnology Research
In biotechnology, Pavatrine hydrochloride has been studied for its self-assembling properties. Research involving small-angle x-ray scattering and dynamic light scattering has explored its potential in forming micelles, which are crucial for drug delivery systems . These micelles can encapsulate drugs, allowing for targeted therapy and sustained release, which is pivotal in the development of new biotechnological applications.
Material Science
Pavatrine hydrochloride’s unique amphiphilic nature makes it a subject of interest in material science. Its ability to form micelles and other aggregates in aqueous solutions has implications for the development of novel materials with potential applications in drug delivery and the creation of functionalized surfaces .
Environmental Science
While specific studies on Pavatrine hydrochloride’s environmental applications are limited, the broader category of pharmaceuticals, including antineoplastic agents, has been recognized for their environmental impact. These compounds enter aquatic environments through excretion and wastewater treatment facilities, necessitating research into their effects on ecosystems .
Agricultural Science
Pavatrine hydrochloride itself may not have direct applications in agriculture; however, the study of similar hydrochloride salts and their ionization properties can inform agricultural practices. For instance, the creation of plasma-activated water using hydrochloride salts can provide an alternative nitrogen source for plants, which is a more environmentally friendly option compared to traditional nitrogenous fertilizers .
Pharmaceutical Formulation
Historically, Pavatrine hydrochloride was used in pharmaceutical formulations. Its properties as a vasodilator made it a candidate for formulations aimed at treating spasms and improving blood flow. Although it is no longer marketed, its past use provides insight into the formulation of drugs with similar therapeutic goals .
Mechanism of Action
Pavatrine Hydrochloride, also known as Papaverine, is an opium alkaloid used primarily in the treatment of smooth muscle spasms . This article will explore its mechanism of action, covering its targets, mode of action, biochemical pathways, pharmacokinetics, results of action, and the influence of environmental factors.
Target of Action
Pavatrine Hydrochloride primarily targets smooth muscles, particularly those in the larger blood vessels such as coronary, systemic peripheral, and pulmonary arteries . It also acts directly on the heart muscle .
Mode of Action
Pavatrine Hydrochloride exerts its effects by inhibiting phosphodiesterases and possibly having direct actions on calcium channels . It acts directly on the heart muscle to depress conduction and prolong the refractory period . It relaxes various smooth muscles, an effect that may be prominent if spasm exists . The antispasmodic effect is a direct one, and unrelated to muscle innervation .
Biochemical Pathways
It is known to influence pathways related to smooth muscle relaxation and cardiac conduction .
Pharmacokinetics
Pavatrine Hydrochloride is characterized by a linear sum of three exponentials on intravenous administration with respective 1.5, 19, and 107 min apparent half-lives . There is a time-dependent partition from plasma water into red blood cells with an apparent half-life of 1.5–3 min . Protein binding is 91–95% . The hepatic clearance of blood is 960 ml/min, corresponding to a hepatic efficiency of 69%, and indicating that the clearance of protein-bound drug is consistent with the observed first pass metabolism of 70% for oral solutions .
Result of Action
The main result of Pavatrine Hydrochloride’s action is the relaxation of smooth muscles, particularly in the larger blood vessels . This leads to increased blood flow and decreased vascular resistance, particularly in cerebral vessels . It also depresses conduction and prolongs the refractory period in the heart muscle .
Action Environment
The action of Pavatrine Hydrochloride can be influenced by various environmental factors. For instance, its vasodilating action on cerebral blood vessels can increase cerebral blood flow and decrease cerebral vascular resistance in normal subjects . .
Safety and Hazards
properties
IUPAC Name |
2-(diethylamino)ethyl 9H-fluorene-9-carboxylate;hydrochloride | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H23NO2.ClH/c1-3-21(4-2)13-14-23-20(22)19-17-11-7-5-9-15(17)16-10-6-8-12-18(16)19;/h5-12,19H,3-4,13-14H2,1-2H3;1H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
TYFLIJAGRULBIS-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN(CC)CCOC(=O)C1C2=CC=CC=C2C3=CC=CC=C13.Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H24ClNO2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70203283 | |
Record name | Pavatrine hydrochloride | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70203283 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
345.9 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
Pavatrine hydrochloride | |
CAS RN |
548-65-2 | |
Record name | Pavatrine hydrochloride | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000548652 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | Spasmadrina | |
Source | DTP/NCI | |
URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=35448 | |
Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
Record name | Pavatrine hydrochloride | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70203283 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | PAVATRINE HYDROCHLORIDE | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/89BCO0A5W3 | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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